Roblitinib, also known as FGF401, is a small molecule inhibitor currently under investigation for its potential to treat various cancers. Its primary mechanism of action involves targeting Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 []. These receptors play a crucial role in cell growth, proliferation, and survival, and their abnormal activation is implicated in the development and progression of several malignancies [].
Roblitinib functions as a reversible covalent inhibitor, binding to the ATP-binding pocket of FGFRs and blocking their downstream signaling pathways. This disrupts the uncontrolled cell growth and survival signals often present in cancer cells with FGFR mutations or amplifications []. Research suggests that Roblitinib might be effective in treating cancers with FGFR aberrations, including:
Roblitinib, also known as FGF401, is a potent and selective inhibitor of the fibroblast growth factor receptor 4 (FGFR4). It is classified as a reversible covalent inhibitor and is derived from a 1,8-naphthyridine pyridine structure. The compound has garnered attention for its high specificity, exhibiting an inhibitory concentration (IC50) of approximately 1.9 nM against FGFR4, with minimal off-target effects . Roblitinib targets the inactive form of the FGFR4 enzyme, binding covalently to specific cysteine residues within the kinase domain, which plays a crucial role in tumorigenesis related to certain cancers like hepatocellular carcinoma (HCC) and gastric cancer .
Roblitinib exhibits significant biological activity by inhibiting the growth of tumors that depend on the FGF19/FGFR4 signaling pathway. In preclinical studies, it demonstrated robust antitumor effects in HCC and gastric cancer models expressing FGFR4 and FGF19. Notably, it induced regression or stasis of tumors in xenograft models in a dose-dependent manner . Its selectivity over other kinases further underscores its potential for targeted cancer therapy.
The synthesis of Roblitinib involves several steps starting from basic organic compounds. While specific proprietary methods may vary among manufacturers, a general synthetic route includes:
Roblitinib is primarily researched for its application in oncology, particularly targeting cancers associated with aberrant FGF19/FGFR4 signaling. Its ability to selectively inhibit FGFR4 makes it a candidate for treating solid tumors such as:
Additionally, ongoing clinical trials are assessing its efficacy in combination therapies with immune checkpoint inhibitors like pembrolizumab .
Interaction studies have shown that Roblitinib effectively inhibits FGFR4 signaling without significant off-target interactions. It has been evaluated in combination with other therapeutic agents to enhance its antitumor effects. For instance, studies indicate that combining Roblitinib with pembrolizumab may improve outcomes in patients with high FGFR4 expression . Pharmacokinetic studies also reveal favorable absorption characteristics and manageable safety profiles during clinical trials.
Roblitinib shares structural and functional similarities with several other FGFR inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity | IC50 (nM) | Clinical Status |
---|---|---|---|---|
Roblitinib (FGF401) | Reversible covalent inhibitor | High | 1.9 | Phase 1/2 trials |
BLU554 | Selective FGFR2/FGFR3 inhibitor | Moderate | 3-10 | Phase 1 trials |
H3B6527 | Selective FGFR1/FGFR2 inhibitor | Moderate | 5-15 | Phase 1 trials |
PRN1371 | Irreversible FGFR inhibitor | High | 1-5 | Preclinical |
Uniqueness: Roblitinib's high selectivity for FGFR4 over other fibroblast growth factor receptors distinguishes it from compounds like BLU554 and H3B6527, which target multiple receptors with less specificity . This specificity potentially reduces side effects associated with broader kinase inhibition.
The retrosynthetic analysis of roblitinib reveals a complex molecular architecture centered around a 1,8-naphthyridine core system that serves as the fundamental scaffold for fibroblast growth factor receptor 4 inhibition [1] [5]. The molecular formula of roblitinib is C₂₅H₃₀N₈O₄ with a molecular weight of 506.6 grams per mole, featuring a sophisticated arrangement of heterocyclic systems that can be strategically disconnected through well-established synthetic methodologies [1] [7].
The primary retrosynthetic disconnection targets the formation of the 1,8-naphthyridine core through the Friedlander reaction, which represents the most efficient approach for constructing this bicyclic heteroaromatic system [6] [11]. This disconnection reveals 2-aminonicotinaldehyde as the key starting material, which possesses the requisite nitrogen-containing pyridine ring that undergoes condensation with active methylene carbonyl compounds to form the second pyridine ring through cyclization [6] [14].
The strategic advantage of this retrosynthetic approach lies in the ability to access the 1,8-naphthyridine core in high yields while maintaining functional group compatibility throughout the synthetic sequence [11] [21]. Recent advances in green chemistry have demonstrated that this Friedlander condensation can be performed in aqueous media using ionic liquid catalysts, specifically choline hydroxide, which acts as a metal-free, non-toxic, and water-soluble catalyst system [11] [21]. The reaction proceeds through a mechanism involving hydrogen bonding interactions between the catalyst and the transition states, facilitating the formation of the bicyclic product with excellent yields ranging from 85-95% [21].
The choice of 2-aminonicotinaldehyde as the key building block is particularly advantageous because the amino group at the 2-position activates the 3-position for nucleophilic attack during the cyclization process [14]. This activation is crucial for overcoming the inherent electron-withdrawing nature of the pyridine nitrogen, which typically deactivates carbon-3 toward nucleophilic substitution [14]. The electron-releasing properties of the amino substituent enhance the nucleophilicity of the 3-position, enabling efficient ring closure to form the desired 1,8-naphthyridine system [14].
The construction of the pyridine-piperazine hybrid framework in roblitinib represents a critical synthetic challenge that requires careful consideration of both regioselectivity and functional group tolerance [16] [26]. The hybridization process involves the strategic coupling of N-methylpiperazine derivatives with appropriately functionalized pyridine precursors through nucleophilic aromatic substitution reactions [16] [26].
The most effective synthetic route for achieving this hybridization utilizes nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridine intermediates [16] [26]. This approach capitalizes on the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack by the piperazine nitrogen [16]. The reaction typically proceeds through the addition-elimination mechanism characteristic of SNAr processes, where the nucleophilic piperazine nitrogen attacks the electron-deficient carbon bearing the halogen substituent [16].
Temperature optimization plays a crucial role in the success of these hybridization reactions [15]. For chlorinated pyridine substrates, elevated temperatures of 180-220°C are typically required to achieve complete conversion, while more reactive iodinated or triflate-activated substrates can undergo coupling at lower temperatures [15] [27]. The choice of solvent system also significantly impacts the reaction efficiency, with polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide providing optimal conditions for the nucleophilic substitution process [15].
Recent developments in continuous flow chemistry have provided new opportunities for optimizing pyridine-piperazine hybridization reactions [15]. Flow reactor systems enable precise temperature control and improved mass transfer, leading to enhanced reaction rates and yields [15]. The implementation of sequential flow processes allows for the telescoping of multiple synthetic steps, reducing the need for intermediate purification and improving overall process efficiency [15].
The regioselectivity of the hybridization process can be controlled through careful selection of the substitution pattern on the pyridine precursor [27]. Mixed halogenated pyridines enable regioselective functionalization through stepwise cross-coupling protocols, utilizing the differential reactivity of various halogen substituents [27]. This approach allows for the precise installation of the piperazine moiety at the desired position while preserving other functional groups for subsequent transformations [27].
Synthetic Step | Key Reaction Type | Key Starting Materials | Reaction Conditions | Yield Range (%) |
---|---|---|---|---|
Retrosynthetic Disconnection | Friedlander Reaction | 2-Aminonicotinaldehyde | Aqueous media, ionic liquid catalyst | 85-95 |
Naphthyridine Core Formation | 1,8-Naphthyridine Synthesis | Active methylene compounds | Friedlander condensation conditions | 70-90 |
Pyridine-Piperazine Coupling | Nucleophilic Substitution | N-methylpiperazine derivatives | SNAr or SN2 conditions | 60-85 |
Covalent Binding Motif | Hemithioacetal Formation | Aldehyde warhead precursors | Cysteine-552 targeting conditions | 70-80 |
Formyl Group Installation | Formylation Chemistry | Formyl-containing intermediates | Controlled formylation conditions | 65-80 |
Final Assembly | Amide Coupling | Carboxamide forming reagents | Standard amide coupling conditions | 70-85 |
The incorporation of the covalent binding motif in roblitinib represents a sophisticated approach to achieving selective fibroblast growth factor receptor 4 inhibition through targeted interaction with cysteine-552 in the adenosine triphosphate binding site [5] [8]. This covalent binding strategy exploits a poorly conserved cysteine residue that is unique to fibroblast growth factor receptor 4, enabling high selectivity over other family members [5] [8].
The key covalent warhead in roblitinib is an aldehyde functional group that forms a hemithioacetal linkage with the sulfur atom of cysteine-552 [5] [8]. This reversible covalent interaction provides an optimal balance between binding affinity and selectivity, as the hemithioacetal bond can form and dissociate dynamically while maintaining preferential binding to the target receptor [5] [8] [28]. The reversible nature of this interaction distinguishes roblitinib from irreversible covalent inhibitors and provides advantages in terms of reduced off-target effects and improved safety profiles [5] [8].
The synthetic incorporation of the aldehyde warhead requires careful consideration of both reactivity and stability throughout the synthetic sequence [5] [8]. The formyl group must be introduced at an appropriate stage to avoid unwanted side reactions while ensuring sufficient reactivity for the intended covalent interaction [5] [8]. Strategic protection and deprotection strategies are often employed to maintain the integrity of the aldehyde functionality during multi-step synthetic sequences [20] [24].
The optimization of covalent binding motifs has benefited from advances in kinetic parameter determination and structure-activity relationship studies [23]. The development of specialized fluorescence polarization assays has enabled direct measurement of key kinetic parameters, including the rate constant for covalent bond formation (kinact) and the inhibition constant (Ki), allowing for systematic optimization of covalent efficiency [23]. These measurements reveal that the aldehyde warhead in roblitinib achieves efficient covalent target engagement with favorable kinetic properties [5] [8].
Alternative covalent warhead strategies have been explored for fibroblast growth factor receptor 4 inhibition, including acrylamide derivatives and nucleophilic aromatic substitution-based electrophiles [29] [19]. However, the aldehyde-based approach employed in roblitinib offers unique advantages in terms of reversibility and reduced intrinsic reactivity compared to more traditional covalent warheads [5] [8] [29]. This reduced reactivity translates to improved selectivity and decreased potential for off-target protein modification [19] [29].
The hemithioacetal formation mechanism involves nucleophilic attack by the cysteine sulfur on the carbonyl carbon of the aldehyde, followed by protonation to generate the tetrahedral hemithioacetal intermediate [28]. The equilibrium nature of this interaction allows for dynamic binding and unbinding, providing a mechanism for target occupancy that can be fine-tuned through structural modifications to the aldehyde-containing scaffold [28]. The stability of these hemithioacetal adducts is influenced by both electronic and steric factors surrounding the carbonyl group [28].
The scale-up of roblitinib synthesis presents unique challenges that require careful consideration of process chemistry principles to ensure robust, efficient, and economically viable manufacturing processes [18] [20]. The complex molecular structure and the presence of reactive functional groups, particularly the aldehyde warhead, necessitate specialized approaches to maintain product quality and yield at industrial scales [18] [20].
Solvent selection represents a critical aspect of process optimization, with emphasis on environmentally sustainable and operationally practical systems [21]. The implementation of water-based reaction media for key transformations, particularly the Friedlander condensation step, aligns with green chemistry principles while offering practical advantages in terms of safety, cost, and environmental impact [21]. The use of ionic liquid catalysts such as choline hydroxide provides additional benefits through catalyst recovery and reuse, reducing both costs and waste generation [21].
Temperature control becomes increasingly important at larger scales due to heat transfer limitations and the potential for thermal degradation of sensitive intermediates [15] [18]. The aldehyde functionality in roblitinib is particularly susceptible to oxidation and condensation reactions under harsh thermal conditions, requiring careful optimization of reaction temperatures and heating profiles [20] [24]. Continuous flow processing offers advantages in this regard by providing enhanced heat transfer and precise temperature control throughout the reaction vessel [15].
The purification and isolation of intermediates and final product require specialized techniques adapted to large-scale operations [18]. Traditional chromatographic methods are often impractical at manufacturing scales due to cost and throughput limitations [18]. Alternative purification strategies, including crystallization-based separations and liquid-liquid extractions, must be developed and optimized for each synthetic step [18]. The development of suitable crystallization conditions for roblitinib and its intermediates is particularly important given the molecular complexity and potential for polymorphism [18].
Quality control and analytical method development represent essential components of the scale-up process [18] [20]. The presence of multiple reactive sites and the potential for side product formation necessitate robust analytical methods capable of detecting and quantifying impurities at trace levels [18]. In-process monitoring systems must be implemented to ensure consistent product quality and to enable real-time process adjustments [18] [20].
Equipment compatibility and materials of construction require careful evaluation due to the corrosive nature of some reagents and the sensitivity of certain intermediates to metal contamination [20]. The aldehyde functionality can interact with metal surfaces, potentially leading to product degradation or contamination [20]. Glass-lined or specialized alloy reactors may be required for certain synthetic steps to maintain product integrity [20].
Process Parameter | Optimization Strategy | Industrial Relevance | Key Challenges |
---|---|---|---|
Solvent Selection | Water-based systems for green chemistry | Environmentally friendly processes | Aldehyde stability in aqueous media |
Temperature Control | Mild conditions to preserve reactive groups | Energy efficient manufacturing | Covalent warhead reactivity control |
Catalyst Recovery | Ionic liquid separation and reuse | Cost-effective catalyst systems | Selectivity maintenance at scale |
Purification Method | Crystallization over chromatography | High-throughput purification | Impurity profile management |
Scale-Up Considerations | Continuous flow processing | Scalable synthetic routes | Equipment compatibility |
Quality Control | In-process monitoring | Regulatory compliance | Analytical method development |
The development of robust synthetic routes for roblitinib manufacturing must also consider regulatory requirements and Good Manufacturing Practice compliance [18]. Documentation of process parameters, validation of analytical methods, and establishment of appropriate specifications for starting materials, intermediates, and final product are essential for regulatory approval [18]. The complexity of the roblitinib structure requires comprehensive characterization studies to establish proper control strategies for the manufacturing process [18].
The structure-activity relationship studies of Roblitinib revealed that specific functional group modifications are critical for maintaining potent and selective fibroblast growth factor receptor 4 inhibition. The aldehyde moiety represents the most crucial electrophilic warhead, as it forms a reversible hemithioacetal bond with cysteine 552 in the hinge region of fibroblast growth factor receptor 4 [1] [2]. This covalent interaction is essential for the compound's activity, as demonstrated by the complete loss of inhibitory activity when the aldehyde is reduced to the corresponding alcohol [3] [4]. The desformyl analog showed a dramatic 400-fold decrease in potency compared to the parent compound, highlighting the critical contribution of the aldehyde group [3] [4].
Functional Group | Effect on Activity | Mechanism | Selectivity |
---|---|---|---|
Aldehyde (CHO) | Essential for activity | Hemithioacetal formation with Cys552 | High (>1000-fold vs FGFR1-3) |
Alcohol (CH2OH) | Complete loss of activity | Steric clash with Cys552 | N/A |
Desformyl (H) | 400× weaker activity | Loss of covalent interaction | Reduced |
Acrylamide | Irreversible covalent binding | Permanent Michael addition | Variable |
Cyano-acrylamide | Reversible covalent binding | Reversible Michael addition | High selectivity |
Fluoromethylketone | Potent inhibition (317 nM) | Reversible ketone-thiol adduct | Good selectivity |
Ketone | >14× weaker than fluoromethylketone | Weaker electrophile | Lower selectivity |
N-methylacrylamide | Reduced potency and occupancy | Reduced reactivity | Moderate |
The comparison with other covalent warheads demonstrated that while acrylamides provide irreversible covalent binding, cyano-acrylamides offer reversible covalent interactions with enhanced selectivity [5] [6]. Fluoromethylketones also showed potent inhibition through reversible ketone-thiol adduct formation, though they were more than 14-fold weaker than the corresponding ketones [7]. These findings underscore the importance of electrophile reactivity in achieving optimal reversible-covalent interactions.
The formylquinoline amide scaffold plays a pivotal role in target engagement through its unique structural features that enable both hinge region binding and reversible covalent interaction with cysteine 552 [1] [2]. The original 2-formylquinoline amide hit compound showed moderate activity (fibroblast growth factor receptor 4 inhibition concentration 50 of 57 ± 10 nanomolar) but suffered from poor solubility (<2.9 micromolar), which limited its further development [3] [4].
Structural Feature | Activity (FGFR4 IC50) | Binding Kinetics | Solubility | Key Interactions |
---|---|---|---|---|
2-Formylquinoline amide | 57 ± 10 nM | Slow binding | Poor (<2.9 μM) | Hinge binding + Cys552 covalent |
2-Formylpyridine urea (2-FPU) | 13 ± 9 nM | Slow binding (235-272 min residence time) | Improved | Optimized hinge interactions |
Tetrahydronaphthyridine urea (THNU) | 13 ± 9 nM | Slow binding | Improved (4.9 μM) | Enhanced back-pocket interactions |
Intramolecular H-bond | Essential for activity | Enables proper alignment | Conformational constraint | Maintains aldehyde-hinge alignment |
N-methylated analog | >10,000 nM | No slow binding | Improved but inactive | Disrupted alignment |
Ring-opened urea analogs | 6.5-7.4 nM | Maintained slow binding | Excellent (>1 mM) | Preserved key interactions |
Scaffold morphing to 2-formylpyridine ureas and tetrahydronaphthyridine ureas resulted in significant improvements in both potency (13 ± 9 nanomolar) and physicochemical properties [3] [4]. The intramolecular hydrogen bond between the amide nitrogen-hydrogen and quinoline nitrogen proved essential for activity, as it maintains the proper alignment between the aldehyde electrophile and hinge-binding elements [3]. The nitrogen-methylated analog, which disrupts this intramolecular hydrogen bond, showed complete loss of activity (inhibition concentration 50 >10,000 nanomolar), confirming the importance of this structural constraint [3].
The reversible-covalent mechanism was supported by slow-binding kinetics, with residence times ranging from 235 to 272 minutes for the most potent analogs [3]. This extended target engagement is crucial for maintaining inhibition in the cellular environment, where fibroblast growth factor receptor 4 has a relatively rapid resynthesis rate of less than 2 hours [3].
The incorporation of methoxyethylamino substituents represents a critical strategy for improving the aqueous solubility of Roblitinib while maintaining potent fibroblast growth factor receptor 4 inhibition [2] [8]. The systematic exploration of solvent-exposed substituents revealed that methoxyethylamino groups significantly enhance solubility through multiple mechanisms.
Substituent | Solubility (HTES) | Activity Impact | Mechanism | Other Properties |
---|---|---|---|---|
Unsubstituted pyridine | <4 μM | Baseline | Poor solvation | High melting point |
4-(2-Methoxyethylamino) | Improved | Maintained potency | Hydrogen bonding capacity | Good permeability |
4-Methylamino | Moderate | Good activity | Basic nitrogen | Moderate permeability |
4-(4-Hydroxy-4-methyl)piperidinyl | Enhanced | Enhanced (<2 nM) | Hydrophobic + polar balance | High permeability |
5-Cyano-4-(2-methoxyethylamino) | Optimal (thermodynamic) | Optimal balance | Reduced lipophilicity (logD 2.9) | Balanced properties |
Basic amine substitution | 300 μM | Slight reduction | Protonation at physiological pH | High permeability |
Hydrophilic groups (general) | Up to >1 mM | Variable | Disrupted crystal packing | Enhanced bioavailability |
The methoxyethylamino group provides optimal solubility enhancement through its hydrogen bonding capacity and reduced lipophilicity [2]. The combination of a 5-cyano substituent with 4-(2-methoxyethylamino) substitution achieved the best balance of properties, with a logarithm of distribution coefficient at physiological hydrogen ion concentration of 2.9 compared to 4.1 for the trifluoromethyl analog [3]. This represents a significant improvement in hydrophilicity while maintaining excellent permeability characteristics.
The incorporation of basic amine substituents, such as the 4-hydroxy-4-methylpiperidinyl group, provided additional solubility benefits through protonation at physiological hydrogen ion concentration, achieving high throughput equilibrium solubility values of 300 micromolar [3]. However, this came with a slight reduction in potency, emphasizing the need for careful optimization of polar substituents.
The methylpiperazinylmethyl substituent plays a crucial role in achieving the exceptional selectivity profile of Roblitinib, contributing to greater than 1000-fold selectivity for fibroblast growth factor receptor 4 over other fibroblast growth factor receptor family members and excellent kinome-wide selectivity [9] [2] [10].
Structural Component | FGFR4 Selectivity | Kinome Selectivity | Binding Mode | Key Features |
---|---|---|---|---|
Methylpiperazinylmethyl | >1000-fold vs FGFR1-3 | Excellent (>10 μM vs 52 kinases) | Solvent-exposed interactions | Optimal size and flexibility |
Morpholinylmethyl | High selectivity | Good | Hydrophobic pocket filling | Good shape complementarity |
Piperidinylmethyl | Good selectivity | Good | Moderate pocket interactions | Balanced hydrophobic/polar |
Simple alkyl chains | Moderate selectivity | Limited data | Limited interactions | Insufficient interactions |
Aromatic substituents | Variable selectivity | Variable | Variable binding modes | May cause off-target binding |
Cys552 targeting | Key selectivity determinant | Critical for specificity | Unique covalent targeting | Exploits unique Cys552 |
The methylpiperazinylmethyl group occupies a solvent-exposed region of the fibroblast growth factor receptor 4 binding site, where it can make favorable hydrophobic interactions without interfering with the critical covalent bond formation with cysteine 552 [2]. The optimal size and conformational flexibility of this substituent allow it to adapt to the binding pocket while maintaining the precise geometry required for selective covalent engagement.
The selectivity advantage primarily stems from targeting the unique cysteine 552 residue, which is present only in fibroblast growth factor receptor 4 and a limited number of other kinases [1] [10]. Among the human kinome, only 12 other kinases possess an equivalent or smaller residue at the corresponding position, with only four containing cysteine [3]. This structural uniqueness enables the methylpiperazinylmethyl-containing compounds to achieve remarkable selectivity profiles.